N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
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Overview
Description
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of both benzothiazole and nitrothiophene moieties in the molecule suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with acetic anhydride, followed by methylation using methyl iodide to introduce the dimethyl groups at positions 4 and 5.
Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at position 5.
Amide Formation: The final step involves coupling the benzothiazole derivative with the nitrated thiophene carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems for reagent addition and product isolation can further enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: The nitro group in the thiophene ring can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic substitution.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives of the thiophene ring.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the bioactive benzothiazole and nitrothiophene moieties.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science:
Mechanism of Action
The exact mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide depends on its application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, disrupting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
- N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide
- N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-nitrothiophene-2-carboxamide
Uniqueness
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is unique due to the specific positioning of the nitro group on the thiophene ring and the dimethyl groups on the benzothiazole ring. This unique structure may confer distinct electronic properties and biological activities compared to its analogs.
This compound’s combination of structural features makes it a valuable subject for further research in various scientific fields.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c1-7-3-4-9-12(8(7)2)15-14(22-9)16-13(18)10-5-6-11(21-10)17(19)20/h3-6H,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVAIEVSANNALK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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